molecular formula C8H10N2O5 B5856898 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime

1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime

Cat. No. B5856898
M. Wt: 214.18 g/mol
InChI Key: PLZNRVCKVZYUKY-OZDSWYPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime is a chemical compound that has been used extensively in scientific research for its unique properties. It is a spirocyclic compound that contains two oxime groups and has been shown to have potential applications in a variety of fields, including medicine, agriculture, and materials science. In

Scientific Research Applications

1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime has been used extensively in scientific research for its unique properties. It has been shown to have potential applications in a variety of fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential as an anticancer agent. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, this compound has been studied for its potential as a herbicide. In materials science, this compound has been studied for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have a low toxicity profile and does not appear to have any significant adverse effects on the liver or kidneys. It has also been shown to have a low potential for causing genetic mutations.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime in lab experiments is its unique properties. It has been shown to have potential applications in a variety of fields, making it a valuable tool for researchers. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and time-consuming to produce.

Future Directions

There are many potential future directions for research involving 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime. One area of interest is the development of new anticancer agents based on the structure of this compound. Another potential direction is the development of new antibiotics based on the antibacterial and antifungal properties of this compound. In addition, there is potential for the development of new materials with unique properties based on the spirocyclic structure of this compound. Overall, there is a great deal of potential for future research involving this compound.

Synthesis Methods

The synthesis of 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1,4-dioxaspiro[4.5]decane-8,9-dione with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction results in the formation of this compound.

properties

IUPAC Name

(7Z,9Z)-7,9-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5/c11-7-5(9-12)3-8(4-6(7)10-13)14-1-2-15-8/h12-13H,1-4H2/b9-5-,10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZNRVCKVZYUKY-OZDSWYPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(=NO)C(=O)C(=NO)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2(OC1)C/C(=N/O)/C(=O)/C(=N\O)/C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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